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molecular formula C11H13F3N2O B8746386 N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide CAS No. 1031721-44-4

N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide

Cat. No. B8746386
M. Wt: 246.23 g/mol
InChI Key: NIKYGRFRLRGITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998985B2

Procedure details

Heat a mixture of N-[1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethyl]-acetamide (93.5 moles, 19.1 kg), concentrated hydrochloric acid (805.9 moles; 66.2 L; 79.4 kg), and water (79.4 L; 79.4 kg) to 95-100° C. with stirring under nitrogen for 24 hours. Cool the reaction mixture to 20-35° C. and observe completion of the reaction by HPLC. Cool the reaction vessel to 10-20° C. and add tert-butyl methyl ether (105.4 L; 78.0 kg). Separate the phases, and discard the organic layer. Add 15% sodium hydroxide (910.9 moles; 205 L; 242.9 kg) to the aqueous phase and observe a pH of 9.5-10.5. Extract the aqueous layer with ethyl acetate (3×89 mL; 3×80.0 kg), combine the organic layers, and discard the aqueous phase. Concentrate the solution to approximately 2 volumes, add tert-butyl methyl ether (174 L; 129.1 kg), and concentrate the solution to approximately 2 volumes. Dilute the reaction vessel with n-heptane (168 L; 115.0 kg), concentrate the solution to approximately 2 volumes, and dilute with additional n-heptane (30 L, 20.7 kg). Cool the contents of the reaction mixture to 0-5° C. and stir the mixture for 2 hours at 0-5° C. Filter and dry the resultant solids under vacuum at 35-45° C. to afford the titled compound (14.19 kg; 74.3%, based on HPLC) as a 97.9% pure tan powder.
Quantity
19.1 kg
Type
reactant
Reaction Step One
Quantity
66.2 L
Type
reactant
Reaction Step One
Name
Quantity
79.4 L
Type
reactant
Reaction Step One
Quantity
205 L
Type
reactant
Reaction Step Two
Quantity
105.4 L
Type
solvent
Reaction Step Three
Yield
74.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:14]C(=O)C)([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:9]=1)[CH3:3].Cl.O.[OH-].[Na+]>COC(C)(C)C>[CH3:3][C:2]([NH2:14])([C:4]1[CH:5]=[N:6][C:7]([C:10]([F:12])([F:13])[F:11])=[CH:8][CH:9]=1)[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
19.1 kg
Type
reactant
Smiles
CC(C)(C=1C=NC(=CC1)C(F)(F)F)NC(C)=O
Name
Quantity
66.2 L
Type
reactant
Smiles
Cl
Name
Quantity
79.4 L
Type
reactant
Smiles
O
Step Two
Name
Quantity
205 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
105.4 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
completion of the reaction by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction vessel to 10-20° C.
CUSTOM
Type
CUSTOM
Details
Separate the phases
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with ethyl acetate (3×89 mL; 3×80.0 kg)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution to approximately 2 volumes
ADDITION
Type
ADDITION
Details
add tert-butyl methyl ether (174 L; 129.1 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution to approximately 2 volumes
ADDITION
Type
ADDITION
Details
Dilute the reaction vessel with n-heptane (168 L; 115.0 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution to approximately 2 volumes
ADDITION
Type
ADDITION
Details
dilute with additional n-heptane (30 L, 20.7 kg)
TEMPERATURE
Type
TEMPERATURE
Details
Cool the contents of the reaction mixture to 0-5° C.
STIRRING
Type
STIRRING
Details
stir the mixture for 2 hours at 0-5° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
dry the resultant solids under vacuum at 35-45° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C)(C=1C=NC(=CC1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 14.19 kg
YIELD: PERCENTYIELD 74.3%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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